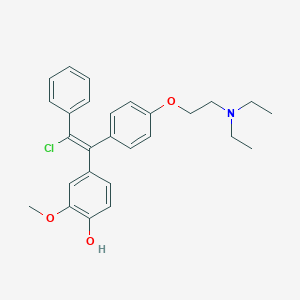

3-Methoxy-4-hydroxyclomiphene

描述

3'-甲氧基-4'-羟基克罗米芬是克罗米芬的衍生物,克罗米芬是一种众所周知的选择性雌激素受体调节剂 (SERM)。

准备方法

合成路线和反应条件

3'-甲氧基-4'-羟基克罗米芬的合成通常涉及通过特定化学反应对克罗米芬进行修饰。一种常见的方法包括在 3' 位甲基化羟基和在 4' 位羟基化。反应条件通常涉及在受控温度和压力下使用甲醇和合适的催化剂 .

工业生产方法

3'-甲氧基-4'-羟基克罗米芬的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高效反应器和连续流动系统以确保产品质量和产率的一致性 .

化学反应分析

反应类型

3'-甲氧基-4'-羟基克罗米芬会发生各种化学反应,包括:

氧化: 这种反应可以使用氧化剂进行,例如高锰酸钾或过氧化氢。

还原: 还原反应通常涉及使用还原剂,例如硼氢化钠。

常用试剂和条件

氧化: 酸性介质中的高锰酸钾。

还原: 甲醇中的硼氢化钠。

取代: 甲醇中的甲醇钠.

形成的主要产物

科学研究应用

Doping Control Applications

Detection in Urine Samples

3-Methoxy-4-hydroxyclomiphene has gained attention in sports medicine due to its presence in urine samples of athletes undergoing doping tests. A study conducted on the excretion profiles of clomiphene metabolites demonstrated that both clomiphene and its metabolites could be detected up to 100 hours post-administration. Specifically, this compound was detectable even after 10 days, highlighting its potential as a target analyte for doping control analysis .

Case Studies

In a retrospective analysis of doping control samples, instances were reported where the presence of clomiphene was noted without detectable levels of its primary metabolite, 4-hydroxyclomiphene. This anomaly prompted further investigation into the metabolic pathways and excretion patterns of clomiphene metabolites, emphasizing the need for refined testing methods that include this compound as a standard marker .

Therapeutic Potential

Hormonal Modulation

Research indicates that this compound may play a role in modulating hormonal pathways beyond fertility treatment. Its antiestrogenic properties suggest potential applications in treating hormone-dependent cancers and other conditions influenced by estrogen levels. For instance, studies have explored its effects on reducing insulin-like growth factor (IGF-1) levels, which is relevant for conditions such as cancer cachexia .

Pharmacokinetics Studies

Pharmacokinetic studies have shown that this compound can be effectively quantified in plasma and urine using advanced analytical techniques like LC-MS/MS (liquid chromatography-tandem mass spectrometry). This capability not only aids in monitoring therapeutic efficacy but also assists in understanding individual variations in drug metabolism among patients .

Table 1: Excretion Profiles of Clomiphene Metabolites

| Time Post-Dose | Clomiphene (ng/mL) | 4-Hydroxyclomiphene (ng/mL) | This compound (ng/mL) |

|---|---|---|---|

| 0-24 hours | <10 | Detected | Detected |

| 24-36 hours | <10 | High Concentration | Detected |

| 48 hours | <5 | Not Detected | Detected |

| 10 days | <5 | Not Detected | Detected |

*Data derived from excretion studies involving human volunteers administered with clomiphene citrate .

Table 2: Potential Therapeutic Applications

作用机制

3'-甲氧基-4'-羟基克罗米芬的作用机制与其与雌激素受体的相互作用有关。它充当选择性雌激素受体调节剂,与雌激素受体结合并调节其活性。这种相互作用导致基因表达的调节和随后的生理效应。分子靶标包括各种组织中的雌激素受体,所涉及的途径与雌激素信号传导有关 .

相似化合物的比较

类似化合物

克罗米芬: 母体化合物,主要用于诱导排卵。

他莫昔芬: 另一种用于治疗乳腺癌的 SERM。

拉洛西芬: 用于预防绝经后妇女的骨质疏松症.

独特性

3'-甲氧基-4'-羟基克罗米芬因其特定的修饰而独一无二,与其他 SERM 相比,这些修饰可能赋予不同的药理特性。这些修饰会导致雌激素受体不同的结合亲和力和活性,可能导致独特的治疗应用 .

生物活性

3-Methoxy-4-hydroxyclomiphene is a derivative of clomiphene, a well-known selective estrogen receptor modulator (SERM) used primarily in the treatment of female infertility due to anovulation. This compound exhibits both estrogenic and antiestrogenic properties, influencing various biological pathways. Understanding its biological activity is crucial for assessing its therapeutic potential and implications in clinical settings.

This compound acts primarily through its interaction with estrogen receptors (ER), particularly ERα and ERβ. It functions as a mixed agonist-antagonist:

- Agonistic Activity : At low estrogen levels, it activates ERα, promoting follicular development and ovulation.

- Antagonistic Activity : In conditions of high estrogen, it inhibits ERα and acts as an antagonist at ERβ, thereby exerting antiestrogenic effects in tissues such as the uterus .

This dual action allows the compound to modulate estrogen signaling in a tissue-selective manner, making it effective in treating conditions associated with hormonal imbalances.

Pharmacokinetics

Research indicates that this compound has a favorable pharmacokinetic profile:

- Absorption : It is readily absorbed when administered orally.

- Metabolism : The compound is metabolized primarily in the liver, with significant excretion occurring via feces (approximately 42%) and urine (around 8%) .

- Half-life : The half-life of clomiphene and its metabolites can extend beyond 48 hours, allowing for prolonged biological activity .

Biological Effects

The biological effects of this compound are diverse, impacting several physiological processes:

- Reproductive Health : It enhances gonadotropin secretion, leading to increased testosterone production in males and ovulation induction in females.

- Bone Health : Positive effects on bone density have been observed, indicating potential benefits in osteoporosis management .

- Metabolic Effects : Clomiphene has been shown to influence insulin-like growth factor levels, which may impact metabolic health .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Infertility Treatment : A study involving male athletes indicated that clomiphene treatment resulted in significant increases in testosterone levels without adversely affecting lipid profiles or glucose metabolism . This suggests its potential utility in male infertility due to hypogonadism.

- Doping Control : Research has highlighted the detection of this compound in doping control samples, emphasizing its relevance in sports medicine. Athletes using clomiphene for legitimate medical reasons faced scrutiny due to its metabolites being flagged during drug tests .

Data Table: Comparison of Clomiphene and Its Metabolites

| Compound | Estrogen Receptor Affinity | Half-Life | Primary Use |

|---|---|---|---|

| Clomiphene | 0.1% - 12% relative to estradiol | 5-7 days | Infertility treatment |

| 4-Hydroxyclomiphene | 89% - 251% relative to estradiol | Variable | Active metabolite |

| This compound | Similar to above | Similar | Potential therapeutic applications |

常见问题

Q. Basic: What critical parameters should be optimized during the synthesis of 3-Methoxy-4-hydroxyclomiphene to ensure high purity?

Methodological Answer:

The synthesis of this compound requires careful optimization of reaction conditions. Key parameters include:

- Precursor selection : Use high-purity starting materials (e.g., substituted acetophenones or benzaldehydes) to minimize side reactions.

- Catalyst choice : Acid or base catalysts (e.g., H₂SO₄ or NaOCH₃) influence regioselectivity during methoxylation or hydroxylation steps.

- Temperature control : Maintain temperatures between 60–80°C during Claisen-Schmidt condensation to avoid thermal degradation.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to isolate the compound ≥95% purity .

Q. Basic: Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

- HPLC-UV/Vis : Use a C18 column with methanol/water (70:30) mobile phase to assess purity (>98%) and retention time consistency.

- LC-MS/MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 343.1) and fragmentation patterns for structural validation.

- ¹H/¹³C NMR : Assign methoxy (-OCH₃, δ ~3.8 ppm) and hydroxyl (-OH, δ ~5.2 ppm) proton signals; aromatic protons typically appear between δ 6.5–7.5 ppm .

- FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and phenolic O-H (~3200 cm⁻¹) stretches .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves (tested for chemical permeation resistance), safety goggles, and lab coats. Use NIOSH-approved N95 respirators if aerosolization is possible .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Incompatible with strong oxidizers (e.g., peroxides) and bases; segregate in fireproof cabinets .

- Spill management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste under EPA guidelines .

Q. Advanced: How can researchers estimate the in vivo production rate of this compound metabolites in neurological studies?

Methodological Answer:

-

Arteriovenous sampling : Collect paired arterial (input) and jugular venous (output) blood samples to measure metabolite concentration gradients. For example, a venous-arterial difference of 0.7 ± 0.1 ng/mL was observed for 3-Methoxy-4-hydroxyphenethyleneglycol in human brain studies .

-

Calculation :

Assuming cerebral blood flow = 750 mL/min and brain weight = 1400 g, the estimated production rate is ~35.8 µg/hr .

Q. Advanced: How can discrepancies between in vitro and in vivo metabolic data for this compound be resolved?

Methodological Answer:

- Experimental variables :

- In vitro limitations : Liver microsomes lack full enzymatic cofactors (e.g., NADPH) or transport proteins. Use hepatocyte suspensions for better relevance.

- In vivo complexity : Account for blood-brain barrier permeability and extrahepatic metabolism (e.g., gut microbiota).

- Data reconciliation : Apply physiologically based pharmacokinetic (PBPK) modeling to integrate enzyme kinetics (CYP2D6/3A4) and tissue distribution data .

Q. Advanced: What strategies enhance the storage stability of this compound in long-term studies?

Methodological Answer:

- Lyophilization : Freeze-dry aliquots under vacuum (≤0.1 mbar) to prevent hydrolysis.

- Additives : Include antioxidants (0.1% BHT) in stock solutions to inhibit oxidation.

- Stability monitoring : Perform accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC assays to track purity loss .

Q. Advanced: How can analytical methods be validated for quantifying this compound in biological matrices?

Methodological Answer:

-

Matrix effects : Use isotope-labeled internal standards (e.g., ³H- or ¹³C-analogues) to correct for ion suppression in LC-MS.

-

Validation parameters :

Q. Advanced: What computational approaches predict the metabolic pathways of this compound?

Methodological Answer:

- In silico tools : Use Schrödinger’s QikProp or ADMET Predictor to estimate CYP450-mediated oxidation sites (e.g., demethylation at position 4).

- Docking studies : Simulate binding affinities with CYP2D6 (PDB ID: 3TDA) to prioritize likely Phase I metabolites.

- Machine learning : Train models on published datasets of structurally similar compounds to predict glucuronidation or sulfation sites .

属性

IUPAC Name |

4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30ClNO3/c1-4-29(5-2)17-18-32-23-14-11-20(12-15-23)26(27(28)21-9-7-6-8-10-21)22-13-16-24(30)25(19-22)31-3/h6-16,19,30H,4-5,17-18H2,1-3H3/b27-26- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVWKOHAAHLWBP-RQZHXJHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017065 | |

| Record name | 3-Methoxy-4-hydroxyclomiphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117095-59-7 | |

| Record name | 3-Methoxy-4-hydroxyclomiphene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117095597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-4-hydroxyclomiphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。